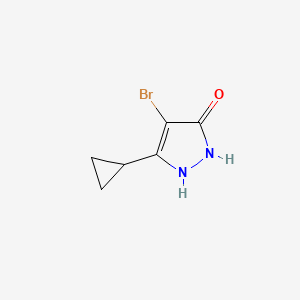
3-Bromo-2-chloro-6-(methylthio)pyridine
Overview
Description
“3-Bromo-2-chloro-6-(methylthio)pyridine” is a chemical compound with the molecular formula C6H5BrClNS . It is a halogenated heterocycle and is considered an important intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClC1=C (Br)C=CC (C)=N1 . The molecular weight is 238.53 . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources, similar compounds such as pinacol boronic esters have been studied. They can undergo catalytic protodeboronation utilizing a radical approach .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 238.53 . More specific physical and chemical properties are not provided in the sources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Bromo-2-chloro-6-(methylthio)pyridine serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For example, it has been used in the synthesis of 3-acetyl-6-methyl-2-(methylthio)pyridine, which further participates in bromination reactions to give substituted 3-(bromoacetyl)pyridine. This process is crucial for the production of various heterocyclic compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).
Key Precursors in Organic Synthesis
The compound has been identified as a key precursor in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines through a methodology that includes nucleophilic aromatic substitution (SNAr) reactions. This synthesis pathway is significant for creating compounds with potential applications in pharmaceuticals and agrochemicals (Begouin, Peixoto, & Queiroz, 2013).
Catalysis and Material Science
Research has also focused on the application of this compound in catalysis and material science. For instance, it has been used in the development of cationic Pd(II) and Ni(II) complexes that are efficient catalysts in the synthesis of arylboronic esters. This demonstrates its utility in facilitating reactions that are foundational to organic synthesis and pharmaceutical manufacturing (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Pharmaceutical Intermediate Synthesis
Furthermore, this compound is an important intermediate in the synthesis of novel insecticides, such as chlorantraniliprole. The synthesis process highlights its role in the development of new agrochemical compounds that can enhance crop protection strategies (Niu Wen-bo, 2011).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-chloro-6-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILDENRKBGCLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265947 | |
| Record name | Pyridine, 3-bromo-2-chloro-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809158-14-2 | |
| Record name | Pyridine, 3-bromo-2-chloro-6-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-2-chloro-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















